Distinct Substitution Pattern and Molecular Properties Relative to Chlorpropham and Propham
The target compound possesses a 5-chloro-2-methyl substitution on the phenyl ring, a pattern distinct from the 3-chloro substitution of chlorpropham (CIPC) and the unsubstituted ring of propham (IPC) [1]. This substitution results in a molecular weight of 227.69 g/mol and a calculated density of 1.195 g/cm³ . In contrast, chlorpropham (C10H12ClNO2) has a molecular weight of 213.66 g/mol, and propham (C10H13NO2) is 179.22 g/mol [2]. The higher molecular weight and unique substitution pattern alter lipophilicity and steric bulk, which are critical determinants of target site access and metabolic degradation.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 227.69 |
| Comparator Or Baseline | Chlorpropham: 213.66; Propham: 179.22 |
| Quantified Difference | Target compound is 14.03 g/mol heavier than chlorpropham and 48.47 g/mol heavier than propham |
| Conditions | Calculated from molecular formula |
Why This Matters
The distinct molecular weight and substitution pattern directly influence compound handling, formulation, and biological activity, preventing direct substitution with cheaper, more common analogs like chlorpropham or propham.
- [1] Molaid. Isopropyl (5-chloro-2-methylphenyl)carbamate. CAS 2621-68-3. View Source
- [2] NIST Chemistry WebBook. Chlorpropham. View Source
